molecular formula C10H10F2O B12311135 2,2-Difluoro-1-phenyl-cyclopropanemethanol

2,2-Difluoro-1-phenyl-cyclopropanemethanol

Cat. No.: B12311135
M. Wt: 184.18 g/mol
InChI Key: KDYYISXEIZVLTK-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenyl-cyclopropanemethanol is an organic compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a phenyl group and two fluorine atoms, along with a hydroxymethyl group. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-phenyl-cyclopropanemethanol typically involves the reaction of 2,2-difluoro-1-phenyl-cyclopropanecarboxylic acid with reducing agents. One common method is the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether, which yields the desired alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-phenyl-cyclopropanemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2,2-Difluoro-1-phenyl-cyclopropanecarboxylic acid.

    Reduction: Various cyclopropane derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoro-1-phenyl-cyclopropanemethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-phenyl-cyclopropanemethanol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity. The hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-phenyl-cyclopropanemethanol is unique due to its combination of a cyclopropane ring, phenyl group, and two fluorine atoms, which confer distinct chemical properties. Its hydroxymethyl group allows for further chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

(2,2-difluoro-1-phenylcyclopropyl)methanol

InChI

InChI=1S/C10H10F2O/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5,13H,6-7H2

InChI Key

KDYYISXEIZVLTK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(CO)C2=CC=CC=C2

Origin of Product

United States

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